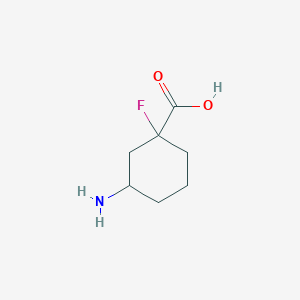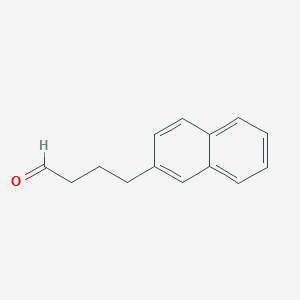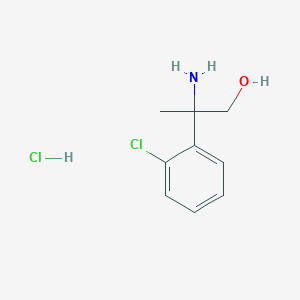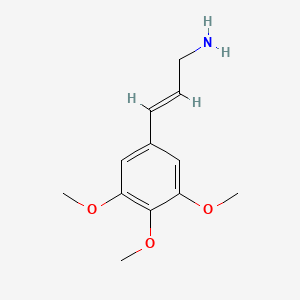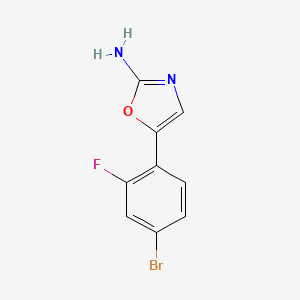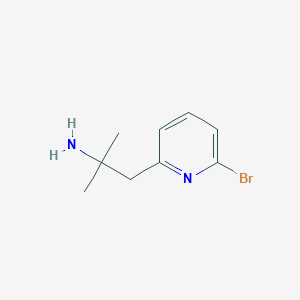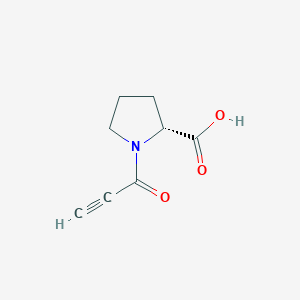
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a prop-2-ynoyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of (2R)-pyrrolidine-2-carboxylic acid with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the prop-2-ynoyl group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-ynoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-ynoyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid: A compound without the chiral center, leading to different stereochemistry and potentially different reactivity.
1-(prop-2-ynoyl)pyrrolidine-2-carboxamide: A derivative with an amide group instead of a carboxylic acid group, affecting its chemical and biological properties.
Uniqueness
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
(2R)-1-prop-2-ynoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h1,6H,3-5H2,(H,11,12)/t6-/m1/s1 |
Clé InChI |
WIPABIPHFAHZDB-ZCFIWIBFSA-N |
SMILES isomérique |
C#CC(=O)N1CCC[C@@H]1C(=O)O |
SMILES canonique |
C#CC(=O)N1CCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


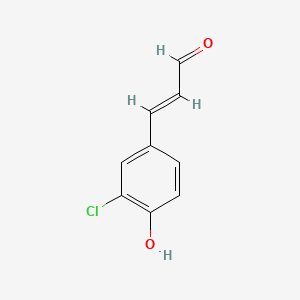
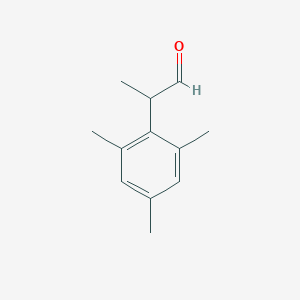
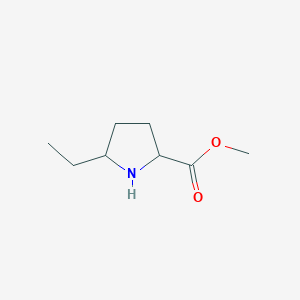
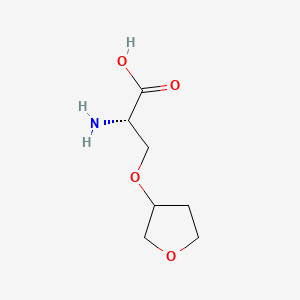
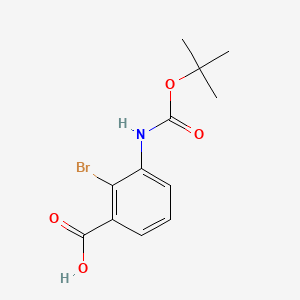
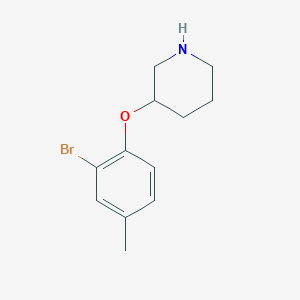
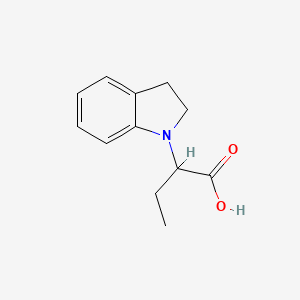
![[(2-Methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13547982.png)
